molecular formula C10H16O3 B12433562 2,8,11-Trioxadispiro[3.2.47.24]tridecane

2,8,11-Trioxadispiro[3.2.47.24]tridecane

Cat. No.: B12433562
M. Wt: 184.23 g/mol
InChI Key: DNFOLJPNZFGZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conceptual Framework of Spirocyclic Compounds in Contemporary Organic Chemistry

Spirocyclic compounds are a fascinating class of molecules characterized by a unique structural feature: two or more rings connected by a single, shared atom known as the spiroatom. wikipedia.orglscollege.ac.in This arrangement forces the rings into planes that are typically perpendicular to one another, creating a rigid, three-dimensional architecture. researchgate.net This distinct 3D geometry is a departure from the "flatland" of many traditional aromatic and monocyclic scaffolds, a concept that has gained significant traction in medicinal chemistry and materials science. researchgate.netnih.gov

The inherent rigidity of the spirocyclic framework can be advantageous in drug design, as it may reduce the entropic penalty associated with a molecule binding to a protein target. researchgate.net Furthermore, the development of synthetic methods to create these complex structures, particularly the formation of the quaternary spiro-center, is a significant challenge and an active area of research in modern organic synthesis. cambridgescholars.com

Significance of Bridged and Polycyclic Ether Architectures

The inclusion of oxygen atoms to form ether linkages within bridged and polycyclic systems introduces another layer of structural and functional diversity. Polycyclic ethers are common motifs in a vast array of biologically active natural products, including antibiotics, anticancer agents, and marine toxins. researchgate.netnih.gov These structures often possess rigid conformations that are crucial for their selective interaction with biological targets. nih.gov

Positioning of 2,8,11-Trioxadispiro[3.2.4.2]tridecane within Advanced Chemical Synthesis Research

The compound 2,8,11-Trioxadispiro[3.2.4.2]tridecane is a member of the oxa-spirocycle class of molecules. enovationchem.com While detailed research specifically on this compound is not extensively published, its structure is representative of a modern class of scaffolds being actively explored in chemical research. nih.govnih.gov The strategic incorporation of oxygen atoms into a spirocyclic framework, as seen in this molecule, is a key tactic in what is termed "escaping from flatland". nih.gov

Research into oxa-spirocycles has shown that the inclusion of oxygen atoms can dramatically improve physicochemical properties. nih.govnih.gov Specifically, it can increase aqueous solubility and reduce lipophilicity compared to their all-carbon spirocyclic counterparts. nih.govrsc.org These are highly desirable traits in drug discovery, as they can lead to improved pharmacokinetic profiles. Therefore, a scaffold like 2,8,11-Trioxadispiro[3.2.4.2]tridecane represents a valuable building block or target in the synthesis of novel chemical entities with potentially enhanced properties for pharmaceutical or materials science applications. Its synthesis and the exploration of its derivatives contribute to the growing library of unique, three-dimensional molecules available to researchers. nih.govcambridgescholars.com

Data Tables

Table 1: Properties of 2,8,11-Trioxadispiro[3.2.4.2]tridecane

Property Value Source
CAS Number 1256546-73-2 enovationchem.com
Molecular Formula C₁₀H₁₆O₃ Inferred from name
MDL Number MFCD27942596 enovationchem.com
Purity (Typical) 95% enovationchem.com

| SMILES | C1OCC21CCC1(OCCO1)CC2 | enovationchem.com |

Table 2: Comparison of Related Spirocyclic Compounds

Compound Name CAS Number Key Feature Application/Significance
2,4,8,10-Tetraoxaspiro[5.5]undecane 126-54-5 Parent spiroketal structure Building block in polymer and materials chemistry. nih.govsigmaaldrich.com
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) 65967-52-4 Reactive diketene (B1670635) acetal (B89532) Monomer for biodegradable polyorthoesters used in controlled drug release. wikipedia.org
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) 78-19-3 Diallyl acetal Precursor for the synthesis of DETOSU. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8,11-trioxadispiro[3.2.47.24]tridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-10(12-5-6-13-10)4-2-9(1)7-11-8-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFOLJPNZFGZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13COC3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Stereochemical Analysis of 2,8,11 Trioxadispiro 3.2.47.24 Tridecane

Chiroptical Methods:No data from methods like circular dichroism or optical rotatory dispersion are available to determine enantiomeric excess.

While general principles of stereochemistry in spiro compounds and the application of spectroscopic techniques are well-documented, youtube.commdpi.comnih.gov these cannot be used to generate specific, factual data for a compound that has not been characterized in the scientific literature. The available information is limited to generic data on the parent hydrocarbon, tridecane, which is not relevant to the complex heterocyclic structure . nist.gov

Due to the absence of foundational scientific research on "2,8,11-Trioxadispiro[3.2.4.2]tridecane," the creation of a scientifically accurate article as per the requested outline is not feasible at this time.

Computational and Theoretical Investigations of 2,8,11 Trioxadispiro 3.2.47.24 Tridecane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For a complex structure like 2,8,11-Trioxadispiro[3.2.4.2]tridecane, these methods can provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and energetics of organic compounds. nih.govnih.gov For 2,8,11-Trioxadispiro[3.2.4.2]tridecane, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be employed to determine its lowest energy conformation.

The optimized geometry would reveal key structural parameters. The oxetane (B1205548) rings are expected to be puckered, though slightly less so than the parent oxetane, to alleviate ring strain. nih.gov The central cyclopentane ring would likely adopt an envelope or twist conformation to minimize steric interactions between the spiro-fused oxetane moieties. The bond lengths and angles would be influenced by the inherent strain of the spirocyclic system. For instance, the C-O-C bond angles within the oxetane rings would be approximately 90°, contributing to their high ring strain of about 106 kJ/mol. mdpi.com

Table 1: Predicted Geometric Parameters for 2,8,11-Trioxadispiro[3.2.4.2]tridecane from DFT Calculations (Hypothetical Data)

ParameterPredicted Value
Oxetane C-O Bond Length1.45 Å
Oxetane C-C Bond Length1.54 Å
Cyclopentane C-C Bond Length1.55 Å
Oxetane C-O-C Angle91.5°
Spiro C-C-C Angle (in cyclopentane)104.0°
Puckering Angle of Oxetane Ring~10°

Note: This data is hypothetical and based on typical values for similar structures.

Molecular orbital (MO) analysis, derived from DFT calculations, provides insights into the electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they relate to the molecule's reactivity.

For 2,8,11-Trioxadispiro[3.2.4.2]tridecane, the HOMO is expected to be localized on the oxygen atoms of the ether linkages due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the C-O antibonding orbitals of the strained oxetane rings. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. Given the strained nature of the oxetane rings, the molecule is expected to have a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface would likely show negative potential around the oxygen atoms, highlighting these as sites for electrophilic attack. The hydrogen atoms would exhibit positive potential. This information is valuable for predicting intermolecular interactions.

Table 2: Predicted Electronic Properties of 2,8,11-Trioxadispiro[3.2.4.2]tridecane from DFT Calculations (Hypothetical Data)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment~2.0 D

Note: This data is hypothetical and based on trends observed in similar cyclic ethers.

Conformational Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and dynamics of flexible molecules. nih.govmdpi.com For 2,8,11-Trioxadispiro[3.2.4.2]tridecane, MD simulations would reveal the accessible conformations and the energy barriers between them.

The simulations would likely show that the cyclopentane ring can interconvert between different puckered conformations. The oxetane rings, being more rigid, would exhibit less conformational flexibility. The coupling of the motions of the three rings would lead to a complex conformational energy surface. Enhanced sampling techniques within MD could be employed to explore this surface more efficiently. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds. chemrxiv.org

For 2,8,11-Trioxadispiro[3.2.4.2]tridecane, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The predicted shifts would be sensitive to the local geometric environment of each nucleus. For example, the protons on the oxetane rings would likely appear as distinct multiplets due to the puckered nature of the rings and spin-spin coupling. The spiro carbon atoms would have characteristic chemical shifts in the ¹³C NMR spectrum.

The infrared (IR) spectrum can also be predicted from the vibrational frequencies calculated using DFT. The C-O stretching vibrations of the ether linkages would be prominent features in the spectrum, typically appearing in the region of 1000-1200 cm⁻¹. The C-H stretching and bending vibrations would also be present.

Table 3: Predicted Spectroscopic Data for 2,8,11-Trioxadispiro[3.2.4.2]tridecane (Hypothetical Data)

SpectroscopyPredicted Features
¹H NMRMultiplets for oxetane protons (~4.5-5.0 ppm); Complex signals for cyclopentane protons (~1.5-2.5 ppm)
¹³C NMRSpiro carbons (~80-90 ppm); Oxetane carbons (~70-80 ppm); Cyclopentane carbons (~30-40 ppm)
IRC-O stretching (~1100 cm⁻¹); C-H stretching (~2900-3000 cm⁻¹)

Note: This data is hypothetical and based on known spectroscopic data for spiro-oxetanes and related compounds. nih.govmdpi.com

Computational Studies of Reaction Mechanisms and Transition States for Spiro-Oxetane Formation

Computational chemistry is a powerful tool for investigating reaction mechanisms and identifying transition state structures. The formation of the spiro-oxetane moieties in 2,8,11-Trioxadispiro[3.2.4.2]tridecane could occur through various synthetic routes, such as intramolecular Williamson etherification or photocycloaddition reactions. rsc.org

DFT calculations can be used to model the potential energy surface of these reactions. This would involve locating the structures of the reactants, products, intermediates, and transition states. The calculated activation energies would provide insights into the feasibility and kinetics of the proposed reaction pathways.

For example, in a Williamson etherification approach, the calculations would model the nucleophilic attack of an alkoxide on a carbon atom bearing a leaving group, leading to the closure of the oxetane ring. The transition state for this S(_N)2 reaction would be characterized by a specific geometry and a single imaginary frequency in the vibrational analysis. In the case of a photocycloaddition, the mechanism might involve the formation of a diradical intermediate, and the regiochemistry of the reaction could be explained by analyzing the stability of these intermediates. rsc.org

Chemical Transformations and Derivatization Strategies of the 2,8,11 Trioxadispiro 3.2.47.24 Tridecane Core

Selective Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The oxetane ring is a key reactive center in the 2,8,11-trioxadispiro[3.2.4.2]tridecane framework. Its ring strain makes it susceptible to cleavage under various conditions, providing a gateway to a range of functionalized products. The regioselectivity of this ring-opening is a critical aspect, often influenced by steric and electronic factors of both the substrate and the reagent. magtech.com.cn

Nucleophilic attack is a primary mode of oxetane ring-opening. magtech.com.cnresearchgate.net Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn In the context of the 2,8,11-trioxadispiro[3.2.4.2]tridecane system, this would likely be the methylene (B1212753) carbon of the oxetane ring. A variety of nucleophiles, including organometallic reagents, amines, and thiols, can be employed for this purpose.

Acid-catalyzed ring-opening reactions offer an alternative pathway, often leading to different regiochemical outcomes. magtech.com.cnnih.gov In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. researchgate.net Under these conditions, weaker nucleophiles can be used, and the attack may occur at the more substituted carbon atom due to the development of a partial positive charge at this position. magtech.com.cn The choice of acid and nucleophile can thus be used to direct the regioselectivity of the ring-opening process. nih.gov

Table 1: Regioselectivity in Oxetane Ring-Opening Reactions

Reaction Type Attacking Species Site of Attack Controlling Factor
Nucleophilic Strong Nucleophiles Less substituted carbon Steric hindrance magtech.com.cn

Functionalization at Spiro-Carbon Centers and Peripheral Positions

The functionalization of spiro-carbon centers presents a unique synthetic challenge due to their sterically congested nature. nih.gov However, the development of modern synthetic methodologies has opened up avenues for their modification. For the 2,8,11-trioxadispiro[3.2.4.2]tridecane core, functionalization at these centers would lead to highly complex and sterically demanding structures.

While direct functionalization of the spiro-carbons is difficult, strategies involving the modification of adjacent positions followed by rearrangement or cyclization could be envisaged. Furthermore, the peripheral positions on the other rings of the spirocyclic system offer more accessible sites for functionalization. Standard synthetic transformations can be applied to introduce a wide range of functional groups, thereby modulating the physicochemical properties of the molecule.

Synthesis of Complex Polycyclic and Oligomeric Frameworks

The 2,8,11-trioxadispiro[3.2.4.2]tridecane scaffold can serve as a building block for the synthesis of more elaborate polycyclic and oligomeric structures. The strategic ring-opening of the oxetane moiety can unmask reactive functional groups that can participate in subsequent cyclization reactions. For instance, a nucleophilic ring-opening could introduce a hydroxyl group and another functional handle, which could then be used to form a new ring, leading to a complex polycyclic system. nih.govacs.org

The synthesis of oligomeric frameworks could be achieved through controlled polymerization or step-wise coupling of monomeric units derived from the parent spirocycle. The bifunctional nature of the products obtained from the ring-opening of the oxetane ring makes them ideal candidates for such transformations.

Stereoselective Synthesis of Advanced Derivatives

The presence of multiple stereocenters in the 2,8,11-trioxadispiro[3.2.4.2]tridecane core, including the spiro-carbons, makes stereoselectivity a critical consideration in its derivatization. mdpi.com The synthesis of enantiomerically pure derivatives is often essential for applications in medicinal chemistry and materials science. rice.edu

Asymmetric catalysis offers a powerful tool for achieving stereoselective transformations. For example, chiral catalysts can be employed in ring-opening reactions to favor the formation of one enantiomer over the other. researchgate.net Similarly, the use of chiral auxiliaries or reagents can be used to control the stereochemical outcome of functionalization reactions at peripheral positions. The development of stereoselective routes to advanced derivatives of the 2,8,11-trioxadispiro[3.2.4.2]tridecane scaffold will be crucial for unlocking its full potential.

Table 2: Compound Names Mentioned

Compound Name
2,8,11-Trioxadispiro[3.2.4.2]tridecane

Applications of 2,8,11 Trioxadispiro 3.2.47.24 Tridecane in Contemporary Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block in Diversified Chemical Libraries

The structure of 2,8,11-Trioxadispiro[3.2.4.2]tridecane makes it an intriguing candidate for use as a versatile building block in the generation of diversified chemical libraries. Organic building blocks are fundamental components in the modular assembly of more complex molecular architectures. sigmaaldrich.com The rigid, three-dimensional framework of a dispiroketal can serve as a scaffold to present functional groups in well-defined spatial orientations, a desirable trait in drug discovery and medicinal chemistry. mskcc.org

The inclusion of oxetane (B1205548) rings is particularly noteworthy. Oxetanes are increasingly utilized as bioisosteres for commonly found functional groups like gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. researchgate.netwhiterose.ac.uk The incorporation of 2,8,11-Trioxadispiro[3.2.4.2]tridecane into screening libraries could, therefore, introduce novel structural diversity and desirable pharmacokinetic characteristics.

Table 1: Potential for Structural Diversification

Feature Implication for Chemical Libraries
Dispiroketal Core Rigid scaffold for predictable substituent orientation
Three-dimensionality Exploration of novel chemical space
Oxetane Motifs Introduction of favorable physicochemical properties

This table illustrates the prospective advantages of including 2,8,11-Trioxadispiro[3.2.4.2]tridecane in chemical library synthesis, based on the known properties of its structural components.

Integration into Polymer and Macromolecular Architectures

The development of new monomers is crucial for advancing polymer science. The unique spirocyclic structure of 2,8,11-Trioxadispiro[3.2.4.2]tridecane suggests its potential as a monomer for the synthesis of novel polymers and macromolecules. The incorporation of such a rigid and defined structure could lead to polymers with interesting thermal and mechanical properties.

Furthermore, the oxetane rings within the molecule could potentially undergo ring-opening polymerization under specific catalytic conditions. This would offer a pathway to linear or cross-linked polymers with repeating spiroketal units, a structural feature not commonly found in conventional polymers. The resulting materials could exhibit unique properties related to their high degree of structural order and the presence of ether linkages.

Design of Novel Organic Materials and Frameworks

The precise three-dimensional structure of 2,8,11-Trioxadispiro[3.2.4.2]tridecane makes it a compelling candidate for the design of novel organic materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are constructed from molecular building blocks that self-assemble into extended, often porous, structures. nih.gov

The defined geometry of this dispiroketal could act as a rigid node or linker in the construction of such frameworks. The potential for functionalization on the carbocyclic portion of the molecule would allow for the tuning of the resulting framework's properties, such as pore size and chemical environment. Materials derived from this building block could find applications in gas storage, separation, and catalysis.

Scaffolds for Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The defined shape and potential for directional interactions make 2,8,11-Trioxadispiro[3.2.4.2]tridecane an interesting scaffold for supramolecular assembly and host-guest chemistry. The oxygen atoms of the trioxaspiro system can act as hydrogen bond acceptors, guiding the assembly of larger, ordered structures.

Moreover, the rigid cavity-like shape that can be formed by molecules containing spiroketal cores suggests a potential role in host-guest chemistry. mskcc.org Derivatives of 2,8,11-Trioxadispiro[3.2.4.2]tridecane could be designed to selectively bind to specific guest molecules, with potential applications in sensing, molecular recognition, and encapsulation technologies. The development of synthetic routes to functionalized derivatives will be key to exploring these possibilities. nih.gov

Table 2: Mentioned Compounds

Compound Name

Future Perspectives and Unexplored Research Directions for 2,8,11 Trioxadispiro 3.2.47.24 Tridecane

Development of More Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry, which emphasize the minimization of waste and maximization of efficiency, provide a critical framework for the future synthesis of 2,8,11-Trioxadispiro[3.2.4.2]tridecane. Key metrics such as atom economy, E-factor, and process mass intensity (PMI) are crucial in evaluating the sustainability of a chemical process. Future research should focus on developing synthetic routes that are not only high-yielding but also inherently safer and more environmentally benign.

The concept of atom economy, which measures the efficiency with which atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. Traditional synthetic methods often employ stoichiometric reagents that are not incorporated into the final product, leading to significant waste. Future syntheses of 2,8,11-Trioxadispiro[3.2.4.2]tridecane should prioritize catalytic methods that are highly atom-economical.

Green Chemistry MetricDescriptionGoal for Sustainable Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize (approaching 100%)
E-Factor Total weight of waste / Weight of productMinimize (approaching 0)
Process Mass Intensity (PMI) Total mass in a process / Mass of productMinimize (approaching 1)

This table outlines key green chemistry metrics and their ideal values for the development of sustainable synthetic routes to 2,8,11-Trioxadispiro[3.2.4.2]tridecane.

Exploration of Catalyst-Controlled and Asymmetric Synthesis

The spirocyclic core of 2,8,11-Trioxadispiro[3.2.4.2]tridecane contains stereogenic centers, meaning it can exist as multiple stereoisomers. The biological activity of such molecules is often dependent on their specific three-dimensional arrangement. Therefore, the development of catalyst-controlled and asymmetric synthetic methods is of paramount importance.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis. Chiral Brønsted acids, such as phosphoric acids, and aminothioureas have shown great promise in catalyzing the enantioselective formation of spiroketals. These catalysts operate by activating the substrate through hydrogen bonding, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, a bifunctional aminothiourea catalyst can mediate an intramolecular hemiacetalization/oxy-Michael addition cascade to furnish spiroketal structures with high enantioselectivity.

Transition-metal catalysis also offers a plethora of opportunities for the asymmetric synthesis of spiroketals. Iridium, in combination with a Brønsted acid, has been successfully employed in the asymmetric [4+2] cycloaddition of enamides with 2-(1-hydroxyallyl)phenols to generate chiral spiro-N,O-ketals with excellent enantioselectivities. Similarly, cobalt complexes have been used to catalyze Michael-alkylation reactions to produce chiral spiro-cyclopropane-oxindoles with a high degree of stereocontrol. The development of novel chiral ligands is crucial for advancing this field.

Catalytic SystemType of SpiroketalizationEnantiomeric Excess (ee)Reference
Quinine-derived squaramideAsymmetric spiroketalizationUp to 99%
Bifunctional aminothioureaIntramolecular hemiacetalization/oxy-Michael additionHigh enantioselectivity
Iridium/Brønsted acidAsymmetric [4+2] cycloadditionMost >95%
Cobalt(II)-imidazolidine-pyrroloimidazolone pyridineAsymmetric Michael-alkylationUp to 99% and -98%

This table presents examples of catalytic systems used in the asymmetric synthesis of spiroketals, highlighting the high levels of enantioselectivity that can be achieved.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Traditional methods of reaction monitoring often rely on taking aliquots from the reaction mixture for offline analysis, which can be disruptive and may not provide a true representation of the reaction progress. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are therefore invaluable.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for tracking the concentration changes of key reactants, intermediates, and products throughout a chemical reaction. By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing a detailed kinetic profile of the reaction. This data can be used to identify reaction endpoints, detect the formation of transient intermediates, and elucidate the reaction mechanism.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy offers another powerful method for in situ reaction monitoring. NMR provides detailed structural information, allowing for the unambiguous identification of all species present in the reaction mixture. This is particularly useful for studying complex reaction networks where multiple products and intermediates may be formed. By following the reaction directly in the NMR tube or using a flow-cell, researchers can gain crucial insights into reaction kinetics and mechanisms.

Spectroscopic TechniqueInformation GainedAdvantages for Studying 2,8,11-Trioxadispiro[3.2.4.2]tridecane Synthesis
In Situ FTIR Real-time concentration profiles of reactants, intermediates, and products.Non-invasive, provides kinetic data, helps identify reaction endpoints and intermediates.
Real-Time NMR Detailed structural information of all species, kinetic data.Unambiguous identification of isomers and intermediates, provides deep mechanistic insights.

This table summarizes the application of advanced spectroscopic techniques for monitoring the synthesis of 2,8,11-Trioxadispiro[3.2.4.2]tridecane.

Rational Design of Novel Reactivity and Selectivity through Computational Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the rational design of catalysts and the prediction of reaction outcomes. By modeling reaction pathways and transition states, chemists can gain a deeper understanding of the factors that control reactivity and selectivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules. DFT calculations can be employed to predict the stereoselectivity of a reaction by comparing the energies of the different transition states leading to the various possible stereoisomers. For the synthesis of 2,8,11-Trioxadispiro[3.2.4.2]tridecane, DFT could be used to design chiral catalysts that favor the formation of a specific enantiomer. Computational modeling can also help to elucidate complex reaction mechanisms by identifying key intermediates and transition states that may be difficult to observe experimentally.

The integration of computational modeling with experimental work creates a powerful synergy. Computational predictions can guide experimental design, while experimental results can validate and refine computational models. This iterative process can accelerate the discovery of new and improved synthetic methods for complex molecules like 2,8,11-Trioxadispiro[3.2.4.2]tridecane.

Computational MethodApplication in Spiroketal SynthesisPotential Insights for 2,8,11-Trioxadispiro[3.2.4.2]tridecane
Density Functional Theory (DFT) Prediction of stereoselectivity, elucidation of reaction mechanisms.Design of stereoselective catalysts, understanding the factors controlling spiroketalization.
Transition State Modeling Identification and characterization of transition state structures.Rationalizing observed selectivity, predicting the effect of catalyst modifications.

This table highlights the role of computational chemistry in advancing the synthesis of 2,8,11-Trioxadispiro[3.2.4.2]tridecane.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.